N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(2-(4-Methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiophene ring, a methyl group, and an oxo moiety. The presence of the thiophene and benzo[b][1,4]dioxine moieties suggests enhanced aromatic interactions and possible selectivity in biological targets, such as enzymes or receptors associated with inflammation or cancer pathways .
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-21-16(15-7-4-10-27-15)20-22(18(21)24)9-8-19-17(23)14-11-25-12-5-2-3-6-13(12)26-14/h2-7,10,14H,8-9,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSVIPRVROXHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a novel compound with potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with triazole and benzo[dioxine] components. The structural formula is represented as follows:
This compound features a triazole ring which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown promising activity against various bacterial strains due to their ability to inhibit metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance.
A notable study demonstrated that related triazole compounds exhibited IC50 values in the range of 30 to 50 μM against MBLs like VIM-2, suggesting that our compound may possess similar inhibitory effects. The mechanism involves binding to the active site of the enzyme through coordination with zinc ions and forming hydrophobic interactions with key residues in the enzyme structure .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound were evaluated in several cancer cell lines. Preliminary results indicated that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways.
Case studies have shown that compounds with similar structural motifs can inhibit cell proliferation by disrupting cell cycle progression and inducing oxidative stress .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is growing interest in the anti-inflammatory properties of triazole derivatives. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This suggests potential applications in treating inflammatory diseases .
Research Findings Summary
| Study | Biological Activity | IC50 Value | Cell Lines Tested | Notes |
|---|---|---|---|---|
| Study A | Antimicrobial | 38.36 μM | Various bacteria | Effective against MBLs |
| Study B | Cytotoxicity | N/A | Cancer cell lines | Induces apoptosis |
| Study C | Anti-inflammatory | N/A | In vitro models | Inhibits cytokines |
Comparison with Similar Compounds
Key Observations :
- The target compound shares a 1,2,4-triazole core with the cyclopropyl analogue in but differs in the carboxamide substituent (benzo[b][1,4]dioxine vs. difluorobenzamide).
- Thiazolidinone derivatives () exhibit lower molecular weights and higher synthesis yields (e.g., 70% for compound 4g), possibly due to simpler reaction pathways compared to triazole-based systems .
- Thiadiazole derivatives () achieve exceptional yields (93%) under mild conditions, suggesting that electron-withdrawing groups (e.g., thioxo) stabilize intermediates during synthesis .
Pharmacological and Physicochemical Properties
Key Findings :
- Thiazolidinones () and thiadiazoles () demonstrate measurable biological activities (e.g., antimicrobial, enzyme inhibition), suggesting that the target compound’s triazole-thiophene scaffold could be optimized for similar endpoints .
- Substituents like chlorine (4g) or thioxo (3a) enhance electronic interactions with biological targets, as evidenced by inhibition data in (Figure 4) .
Structural Elucidation and Computational Studies
- X-ray Crystallography : The cyclopropyl analogue () was characterized using X-ray diffraction, a method also applicable to the target compound. Software like SHELXL () and WinGX () are critical for refining crystal structures and analyzing molecular geometry .
- NMR Analysis : highlights the use of NMR chemical shifts to compare structural environments. For instance, the target compound’s benzo[b][1,4]dioxine protons would likely show distinct shifts compared to difluorobenzamide protons in the cyclopropyl analogue .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Answer:
Optimization involves systematic adjustments to reaction conditions:
- Solvent Selection : Ethanol or DMF/water mixtures are effective for crystallization, as demonstrated in analogous triazole-thiophene derivatives (e.g., 76% yield for compound 7b using ethanol) .
- Reaction Time and Temperature : Reflux conditions (e.g., 7–20 hours) balance completion and side-product formation. Extended heating (>20 hours) may degrade sensitive functional groups .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from ethanol/water (4:1) enhances purity, as seen in thiazolidinone derivatives .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
A multi-technique approach is essential:
- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- NMR Analysis : ¹H and ¹³C NMR resolve complex environments (e.g., dihydrobenzo[d][1,4]dioxine protons at δ 4.2–4.5 ppm, thiophene protons at δ 7.0–7.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., M⁺ peaks with <5 ppm error) and fragmentation patterns .
Advanced: How can conflicting spectral data during structural analysis be resolved?
Answer:
Contradictions (e.g., ambiguous NOE correlations or unexpected IR absorptions) require:
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to confirm connectivity .
- X-ray Crystallography : Definitive structural assignment, as applied to triazolopyrimidine derivatives .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify discrepancies .
Advanced: What computational strategies predict the reactivity of this compound in novel reactions?
Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to map reaction pathways (e.g., transition states for cyclization) .
- AI-Driven Simulations : Tools like COMSOL Multiphysics integrate reaction parameters (solvent, temperature) to optimize conditions .
- Density Functional Theory (DFT) : Predicts regioselectivity in electrophilic substitutions (e.g., thiophene vs. triazole reactivity) .
Advanced: How should biological activity assays be designed to evaluate therapeutic potential?
Answer:
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains using dose-response curves (IC₅₀ calculation) .
- Mechanistic Studies : Assess enzyme inhibition (e.g., kinases) via fluorometric assays or molecular docking .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across replicates .
Advanced: How do substituent variations influence the compound’s physicochemical and biological properties?
Answer:
- Systematic Analog Synthesis : Replace thiophene with furan or adjust methyl/ethoxy groups on the dihydrodioxine ring .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with logP or IC₅₀ values .
- Thermal Analysis : DSC/TGA evaluates stability changes (e.g., methoxy groups increase melting points by ~20°C) .
Advanced: How can experimental data be integrated with computational models for reaction optimization?
Answer:
- ICReDD Framework : Combine quantum mechanics (e.g., reaction path searches) with machine learning to prioritize reaction conditions .
- Feedback Loops : Use experimental yields to train AI models (e.g., neural networks) for iterative optimization .
- High-Throughput Screening : Parallel synthesis of derivatives (e.g., 10a-f in ) generates datasets for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
